molecular formula C44H82O13 B591011 Sucrose, 6',1-dipalmitate CAS No. 248917-86-4

Sucrose, 6',1-dipalmitate

Cat. No.: B591011
CAS No.: 248917-86-4
M. Wt: 819.127
InChI Key: HQQGQPZMCTVNNX-LXCJDVRASA-N
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Description

Sucrose, 6',1-dipalmitate is a chemical compound with the molecular formula C₄₄H₈₂O₁₃ and a molecular weight of 819.1141 g/mol . It is an ester derived from sucrose and palmitic acid, commonly used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose, 6',1-dipalmitate can be synthesized through the esterification of sucrose with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions. The reaction is carried out by heating the mixture of sucrose and palmitic acid in the presence of the catalyst until the desired ester is formed .

Industrial Production Methods

In industrial settings, sucrose dipalmitate is produced using similar esterification processes but on a larger scale. The process involves the use of large reactors where sucrose and palmitic acid are combined with a catalyst. The mixture is heated and stirred continuously to ensure complete reaction. After the reaction, the product is purified through filtration and distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Sucrose, 6',1-dipalmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sucrose dipalmitate involves its ability to reduce surface tension and form micelles in aqueous solutions. This property makes it an effective surfactant, allowing it to stabilize emulsions and enhance the solubility of hydrophobic compounds. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to changes in membrane permeability and protein function .

Comparison with Similar Compounds

Similar Compounds

  • Sucrose monopalmitate
  • Sucrose distearate
  • Sucrose monostearate

Comparison

Sucrose, 6',1-dipalmitate is unique due to its specific esterification with two palmitic acid molecules, providing it with distinct surfactant properties compared to other sucrose esters. While sucrose monopalmitate and sucrose monostearate have similar applications, sucrose dipalmitate offers enhanced emulsifying and stabilizing capabilities due to its dual ester groups .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-2-(hexadecanoyloxymethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(46)53-32-35-38(48)40(50)41(51)43(55-35)57-44(42(52)39(49)34(31-45)56-44)33-54-37(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-43,45,48-52H,3-33H2,1-2H3/t34-,35-,38-,39-,40+,41-,42+,43-,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQGQPZMCTVNNX-LXCJDVRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H82O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179597
Record name Sucrose, 6',1-dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

819.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248917-86-4, 25637-97-2
Record name Sucrose, 6',1-dipalmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248917864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sucrose, 6',1-dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sucrose dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SUCROSE 1,6'-DIPALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17U810DATR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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